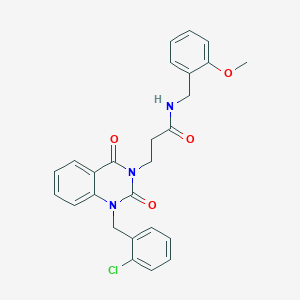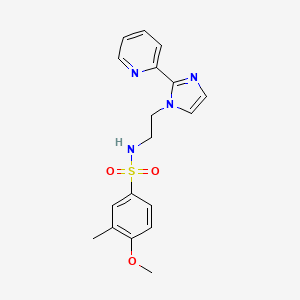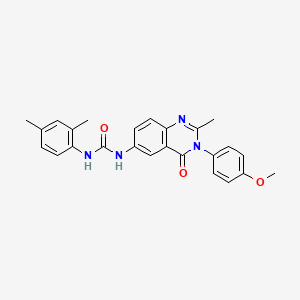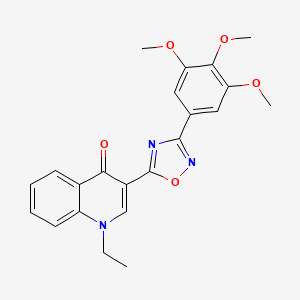
3-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its systematic name, molecular formula, and structural formula. The systematic name is based on the rules of the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula shows the types and numbers of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. Each step of the synthesis is usually characterized by a chemical reaction .Molecular Structure Analysis
The molecular structure of a compound is determined by methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide information about the arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions of a compound are studied to understand its reactivity. This involves identifying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties are determined by experimental measurements .Scientific Research Applications
Synthesis and Chemical Reactions
Research in the field of organic chemistry has explored the synthesis of quinazoline derivatives due to their potential therapeutic applications. For instance, the work on benzyne reactions for synthesizing cryptaustoline and cryptowoline involves cyclization processes that are foundational to creating complex quinazoline structures (Kametani & Ogasawara, 1967). Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline demonstrates the steps involving substitution, nitration, reduction, cyclization, and chlorination, showcasing the intricate processes involved in developing quinazoline derivatives (Wang et al., 2015).
Therapeutic Applications
Quinazoline derivatives have been investigated for their pharmacological properties , including diuretic, antihypertensive, and anti-diabetic potentials. A study synthesizing N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives found several compounds with significant activity, comparing favorably against standards like metolazone and prazosin (Rahman et al., 2014). Another research effort focused on novel quinazolinone derivatives for antimicrobial activity, where compounds were tested against various microbial strains, underscoring the antimicrobial potential of quinazoline derivatives (Habib, Hassan, & El‐Mekabaty, 2013).
Corrosion Inhibition
Quinazoline compounds have also been evaluated for their corrosion inhibition properties , demonstrating significant protective effects on mild steel in acidic environments. A study on Schiff bases derived from quinazoline showed an average efficiency of 92% at specific concentrations, acting as mixed type inhibitors and adhering to the Langmuir adsorption isotherm (Khan et al., 2017). This finding highlights the potential industrial applications of quinazoline derivatives in protecting metals from corrosion.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-34-23-13-7-3-8-18(23)16-28-24(31)14-15-29-25(32)20-10-4-6-12-22(20)30(26(29)33)17-19-9-2-5-11-21(19)27/h2-13H,14-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWFUFNIWQWOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)


![(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B2838939.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2838943.png)
![N-(4-(dimethylamino)phenyl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838944.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)




![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2838955.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2838957.png)